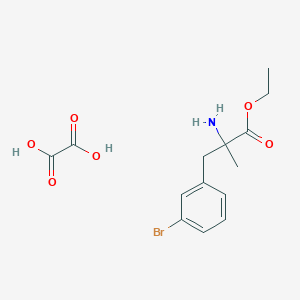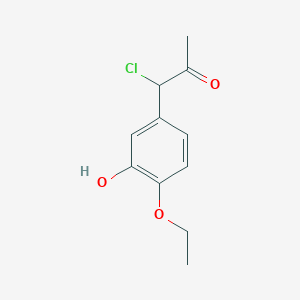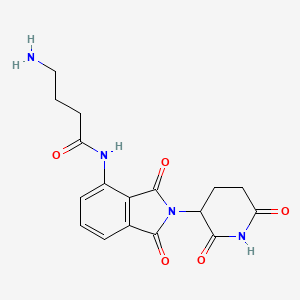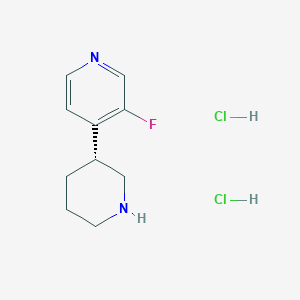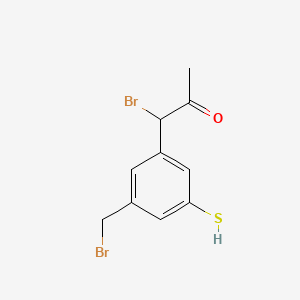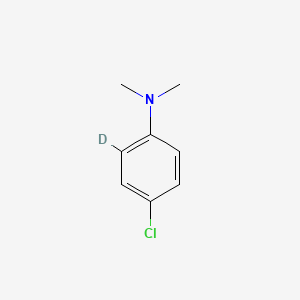
4-chloro-2-deuterio-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N,N-dimethylaniline-2-D is an organic compound with the molecular formula C8H10ClN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is substituted at the para position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-N,N-dimethylaniline-2-D can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
In this reaction, aniline reacts with methanol to form N,N-dimethylaniline, which can then be chlorinated to produce 4-Chloro-N,N-dimethylaniline-2-D .
Industrial Production Methods
Industrial production of 4-Chloro-N,N-dimethylaniline-2-D typically involves large-scale alkylation and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
4-Chloro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium cations.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Reagents such as bromine and nitrous acid are commonly used for substitution reactions.
Major Products Formed
科学研究应用
4-Chloro-N,N-dimethylaniline-2-D has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-N,N-dimethylaniline-2-D involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents, altering its chemical properties and biological activities . Additionally, its oxidation to quaternary ammonium cations can affect its reactivity and interactions with other molecules .
相似化合物的比较
4-Chloro-N,N-dimethylaniline-2-D can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Methoxyl-N,N-dimethylaniline: Contains a methoxy group instead of chlorine, affecting its electronic properties and reactivity.
4-Bromo-N,N-dimethylaniline: Similar to 4-Chloro-N,N-dimethylaniline-2-D but with a bromine substituent, which can influence its reactivity and applications.
The uniqueness of 4-Chloro-N,N-dimethylaniline-2-D lies in its specific reactivity due to the presence of the chlorine atom, making it suitable for particular chemical transformations and applications.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
156.63 g/mol |
IUPAC 名称 |
4-chloro-2-deuterio-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D |
InChI 键 |
IONGEXNDPXANJD-UICOGKGYSA-N |
手性 SMILES |
[2H]C1=CC(=CC=C1N(C)C)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
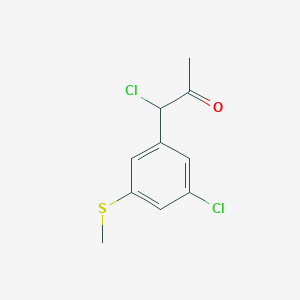
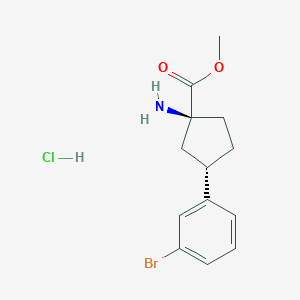
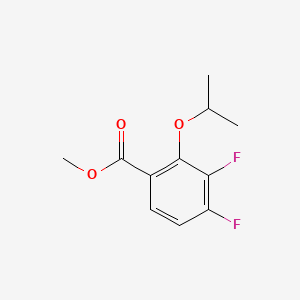
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
